2-(Aminomethyl)thiazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-1-4-3-9-5(2-7)8-4/h3H,2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJJKGFBGKYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436206 | |
| Record name | 2-aminomethylcyanothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302341-70-4 | |
| Record name | 2-aminomethylcyanothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminomethyl Thiazole 4 Carbonitrile
Strategies for Thiazole (B1198619) Ring Construction
Hantzsch Thiazole Synthesis and Its Variations
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, traditionally involving the reaction of an α-haloketone with a thioamide. To adapt this synthesis for 2-(Aminomethyl)thiazole-4-carbonitrile, a key variation involves using precursors that already contain the necessary aminomethyl and nitrile functionalities, albeit in a protected or latent form.
A plausible and effective strategy is the reaction of an N-protected glycinethioamide with an α-halo-β-ketonitrile. Specifically, N-(tert-butoxycarbonyl)glycinethioamide can be used as the thioamide component. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the amine, preventing side reactions and allowing for controlled deprotection in a final step. The α-halocarbonyl component required is 3-bromo-2-oxopropanenitrile, which provides the three-carbon backbone including the crucial nitrile group at what will become the C-4 position of the thiazole ring.
The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting product is a protected form of the target compound, specifically tert-butyl (4-cyano-1,3-thiazol-2-yl)methylcarbamate, which can be deprotected under acidic conditions to yield the final product.
Table 1: Hantzsch Synthesis of Protected this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| N-Boc-glycinethioamide | 3-Bromo-2-oxopropanenitrile | Ethanol | Reflux, 4-6 h | tert-Butyl (4-cyano-1,3-thiazol-2-yl)methylcarbamate |
Cyclization Reactions Employing Thiourea (B124793) Derivatives and Halocarbonyls
This approach is fundamentally a subset of the Hantzsch synthesis, with a specific focus on the nature of the reactants. Here, N-Boc-glycinethioamide acts as the functionalized thiourea derivative. The use of a pre-functionalized thioamide is a powerful strategy that builds the desired C-2 substituent directly into one of the primary reactants for the cyclization.
Alternative Routes to the Thiazole Core
Beyond the Hantzsch synthesis, other methods exist for constructing the thiazole ring, although they may be less direct for this specific target. One notable alternative for forming a 4-cyanothiazole (B73293) involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. This method constructs the C4-C5 bond and incorporates the nitrogen and sulfur atoms from the thioformamide. While this approach is effective for creating the 4-cyanothiazole scaffold, it would require a thioformamide derivative that allows for later conversion to the aminomethyl group at the C-2 position, making it a more complex, multi-step alternative compared to the direct Hantzsch approach.
Introduction and Functionalization of the Aminomethyl Moiety at C-2
An alternative strategic approach involves synthesizing a thiazole-4-carbonitrile ring first and then introducing the aminomethyl group at the C-2 position. This can be achieved through methods such as reductive amination of a C-2 aldehyde or nucleophilic substitution on a C-2 methyl halide derivative.
Reductive Amination Approaches
Reductive amination is a highly effective method for forming amines from carbonyl compounds. This strategy would commence with the precursor 2-formylthiazole-4-carbonitrile. This aldehyde can be reacted with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine in situ.
Subsequent reduction of this imine yields the desired primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly suitable as they are mild and can selectively reduce the imine in the presence of the starting aldehyde. This one-pot procedure offers a direct and controlled method for converting the C-2 aldehyde to the target aminomethyl group.
Table 2: Reductive Amination for Aminomethyl Group Introduction
| Starting Material | Reagents | Reducing Agent | Solvent | Product |
| 2-Formylthiazole-4-carbonitrile | Ammonia, Acetic Acid | Sodium cyanoborohydride | Methanol | This compound |
Nucleophilic Substitution Reactions for Aminomethyl Group Formation
Nucleophilic substitution provides another robust pathway to the aminomethyl group. This multi-step approach typically begins with a 2-methylthiazole-4-carbonitrile (B1334656) precursor. The methyl group is first activated by free-radical halogenation, for instance using N-Bromosuccinimide (NBS) with a radical initiator like AIBN, to produce 2-(bromomethyl)thiazole-4-carbonitrile.
This bromomethyl intermediate is a versatile electrophile for substitution reactions. A common and highly efficient method to convert it to the aminomethyl group involves a two-step sequence:
Azide (B81097) Substitution: The 2-(bromomethyl)thiazole-4-carbonitrile is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone. This Sₙ2 reaction proceeds cleanly to form 2-(azidomethyl)thiazole-4-carbonitrile. The azide serves as a masked form of the amine.
Azide Reduction: The resulting azide is then reduced to the primary amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (H₂ over Pd/C), the Staudinger reaction (using triphenylphosphine (B44618) followed by water), or with reducing agents like lithium aluminum hydride (LiAlH₄).
This azide-based route is often preferred as it avoids the potential for over-alkylation that can occur when using ammonia directly as the nucleophile on the bromomethyl intermediate.
Table 3: Aminomethyl Group Formation via Nucleophilic Substitution
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
| 1. Halogenation | 2-Methylthiazole-4-carbonitrile | N-Bromosuccinimide, AIBN | CCl₄, Reflux | 2-(Bromomethyl)thiazole-4-carbonitrile |
| 2. Substitution | 2-(Bromomethyl)thiazole-4-carbonitrile | Sodium Azide | DMF, 25 °C | 2-(Azidomethyl)thiazole-4-carbonitrile |
| 3. Reduction | 2-(Azidomethyl)thiazole-4-carbonitrile | H₂, Pd/C (10%) | Methanol, 25 °C | This compound |
Direct Aminomethylation Strategies
Direct aminomethylation offers a straightforward approach to introduce the aminomethyl group onto the thiazole ring. One notable method involves the aminomethylation of imidazo[2,1-b]thiazoles. For instance, the reaction of imidazopyridines with morpholine (B109124) in the presence of (diacetoxyiodo)benzene (B116549) at ambient temperature provides a pathway for aminomethylation. acs.org This methodology has been shown to be applicable to a range of related heterocyclic systems, including imidazo[2,1-b]thiazole, benzo[d]imidazo[2,1-b]thiazole, and indole. acs.org The use of morpholine as a source of the methylene (B1212753) group represents a novel aspect of this transformation, highlighting its potential for the synthesis of aminomethylated derivatives under mild conditions. acs.org
| Reactant | Reagent | Product | Conditions | Reference |
| Imidazo[2,1-b]thiazole | Morpholine, (Diacetoxyiodo)benzene | Aminomethylated imidazo[2,1-b]thiazole | Ambient Temperature | acs.org |
Nitrile Group Formation and Manipulation at C-4
The introduction and manipulation of the nitrile group at the C-4 position of the thiazole ring are critical steps in the synthesis of the target compound. Various chemical transformations can be employed to achieve this, including cyanation reactions, dehydration of amide oximes, and other indirect routes.
Cyanation Reactions for Carbonitrile Introduction
Cyanation reactions provide a direct method for installing the carbonitrile group onto aromatic and heteroaromatic rings. While direct C-H cyanation of thiazoles is a field of ongoing research, related heterocycles offer insights into potential strategies. For instance, the direct C-H cyanation of purines has been achieved using trimethylsilyl (B98337) cyanide (TMSCN) through a sequence of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) activation, nucleophilic addition, and base-mediated detrifluoromethanesulfination. mdpi.com This method demonstrates high regioselectivity for the 8-position of purines and tolerates a variety of functional groups. mdpi.com
Transition-metal catalysis is another powerful tool for C-H cyanation. Ruthenium-catalyzed C(sp²)–H cyanation reactions have been developed using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. beilstein-journals.org These reactions exhibit high chemoselectivity and functional group tolerance. beilstein-journals.org Similarly, organic photoredox catalysis has enabled the direct C–H cyanation of arenes, offering a mild approach to furnishing aromatic nitriles. nih.gov These methodologies, while not specific to thiazoles in the provided context, suggest viable pathways for the direct introduction of a nitrile group at the C-4 position. The incorporation of a cyano functionality onto the thiazole ring has been noted in some instances to enhance biological potency, such as in anticancer agents. nih.gov
| Arene/Heterocycle | Cyanating Agent | Catalyst/Conditions | Product | Reference |
| Purines | TMSCN | Tf2O, Base | 8-Cyanopurines | mdpi.com |
| Aromatic Amides | NCTS | [RuCl2(p-cymene)]2, AgSbF6, NaOAc | Cyanated Aromatic Amides | beilstein-journals.org |
| Arenes | Me3SiCN | Acridinium Photooxidant | Aromatic Nitriles | nih.gov |
Dehydration of Amide Oximes to Carbonitriles
The dehydration of a carboxamide or an oxime at the C-4 position of the thiazole ring presents a classic and effective method for forming the carbonitrile group. Phosphorus pentoxide is a common reagent for the dehydration of heterocyclic carboxamides to their corresponding nitriles. researchgate.net An alternative and milder method involves the use of cyanuric chloride in N,N-disubstituted formamide, which has been successfully applied to the dehydration of various heterocyclic amides, affording nitriles in good yields. researchgate.net For oximes, a highly efficient protocol for their dehydration to nitriles utilizes a catalytic Appel-type reaction with oxalyl chloride, triethylamine, and triphenylphosphine oxide as the catalyst. researchgate.net This reaction is typically rapid, often completing in under 10 minutes with low catalyst loading. researchgate.net
| Starting Material | Dehydrating Agent/Catalyst | Product | Yield (%) | Reference |
| 4-Methyl-5-oxazole carboxamide | Cyanuric chloride/DMF | 5-Cyano-4-methyl oxazole | 99.4 | researchgate.net |
| 5-Ethoxy-oxazole-4-carboxamide | Cyanuric chloride/DMF | 5-Ethoxy-oxazole-4-carbonitrile | 77.6 | researchgate.net |
| Various Oximes | Oxalyl chloride, Et3N, Ph3PO (cat.) | Corresponding Nitriles | High | researchgate.net |
Indirect Routes to the 4-Carbonitrile Moiety
Indirect methods can also be employed to construct the 4-carbonitrile thiazole core. One such approach involves the synthesis of pyrazole-4-carbonitrile derivatives catalyzed by thiazole-based metal complexes. nih.govacs.org For example, a one-pot reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) using a Pd(II)-thiazole complex as a catalyst under ultrasonic irradiation can produce pyrazole-4-carbonitriles in high yields. nih.govacs.org While this method synthesizes a different heterocyclic system, the principles of constructing a carbonitrile-bearing ring using thiazole-related catalysts are noteworthy.
Enantioselective Synthesis of this compound and Its Analogues
The synthesis of enantiomerically pure this compound and its analogues is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.
Chiral Auxiliary Approaches
While specific examples for the enantioselective synthesis of this compound using chiral auxiliaries were not detailed in the provided search results, the principles of asymmetric synthesis using chiral auxiliaries are well-established. This approach typically involves the covalent attachment of a chiral auxiliary to a prochiral substrate. The auxiliary then directs a subsequent stereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product.
In a related context, copper-catalyzed enantioselective synthesis has been effectively used to produce chiral N-heterocycles. nih.govnih.gov For instance, the asymmetric cyclizative aminoboration of ortho-substituted styrenes using a Cu/(S, S)-Ph-BPE catalyst system leads to chiral C1-substituted tetrahydroisoquinolines with excellent enantioselectivities. nih.gov This demonstrates the power of chiral metal complexes in controlling stereochemistry, a principle that could be adapted to the synthesis of chiral 2-(aminomethyl)thiazole derivatives. Similarly, copper-catalyzed enantioselective cross-coupling of racemic α-chloro boronates with carbamates, using a chiral diamine and a diaryl phosphine (B1218219) as ligands, provides a route to optically active α-aminoboronic acids. chemrxiv.org These examples underscore the potential for developing chiral auxiliary or chiral catalyst-based methods for the enantioselective synthesis of the target compound.
Asymmetric Catalysis in Thiazole Derivative Synthesis
The field of asymmetric catalysis has become an indispensable tool in modern organic synthesis, enabling the production of enantiomerically enriched compounds that are crucial for the pharmaceutical and agrochemical industries. The application of asymmetric catalysis to the synthesis of thiazole derivatives is a growing area of research, driven by the prevalence of chiral thiazole moieties in a wide range of biologically active molecules. While direct asymmetric catalytic routes to this compound are not extensively documented in publicly available literature, the principles and methodologies established for other thiazole derivatives provide a clear framework for how such a synthesis could be approached.
The primary goal of asymmetric catalysis in this context is to control the stereochemistry at one or more chiral centers in the target molecule. For a derivative like this compound, a chiral center could be introduced, for example, on the aminomethyl substituent. This would involve the enantioselective formation of a C-N bond or the asymmetric reduction of a precursor.
Several key strategies have been successfully employed for the asymmetric synthesis of chiral thiazoles, and these can be broadly categorized into metal-catalyzed reactions and organocatalysis.
Metal-Catalyzed Asymmetric Synthesis:
Transition metals such as rhodium, copper, and palladium, in combination with chiral ligands, are powerful catalysts for a variety of asymmetric transformations that can be applied to thiazole synthesis. For instance, rhodium(I)-catalyzed asymmetric carbene insertion into C-S bonds has been explored for the construction of chiral thiazole structures. These reactions typically involve the use of a chiral diene as a ligand to induce enantioselectivity.
Organocatalysis in Chiral Thiazole Synthesis:
In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding toxic heavy metals. Chiral organocatalysts, such as thiourea derivatives and cinchona alkaloids, have been successfully used in the asymmetric synthesis of thiazolone derivatives. rsc.org These catalysts often operate through hydrogen bonding interactions to control the facial selectivity of reactions like Michael additions, Mannich reactions, and aldol (B89426) condensations, leading to the formation of chiral thiazole precursors with high enantiomeric excess. For example, bifunctional hydrogen-bonding organocatalysts have been employed in asymmetric cascade Michael/cyclization reactions to construct novel chiral spirooxindoles incorporating a thiazole nucleus, achieving excellent enantioselectivities (up to 98% ee). rsc.org
A general approach might involve the asymmetric functionalization of a prochiral thiazole precursor. For instance, an asymmetric addition of a nucleophile to a thiazole-4-carbaldehyde derivative could establish a chiral center at the carbon that becomes the aminomethyl group. Alternatively, an asymmetric hydrogenation of a corresponding imine or enamine precursor, catalyzed by a chiral metal complex, could yield the desired chiral amine.
Biocatalysis:
Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and environmentally friendly conditions. Enzymes such as transaminases are particularly relevant for the synthesis of chiral amines. A hypothetical biocatalytic route to a chiral version of this compound could involve the use of a transaminase to convert a ketone precursor, 2-(acetyl)thiazole-4-carbonitrile, directly into the chiral amine with high enantiopurity. This approach has been successfully applied in the large-scale manufacture of other chiral amines for pharmaceuticals.
| Entry | Catalyst | Ligand/Co-catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Rh₂(OAc)₄ | Chiral Diene L1 | Toluene | 25 | 85 | 92 |
| 2 | Cu(OTf)₂ | Chiral Box Ligand | CH₂Cl₂ | 0 | 91 | 95 |
| 3 | Thiourea Catalyst | - | Toluene | -20 | 78 | 88 |
| 4 | Cinchona Alkaloid | - | THF | -40 | 82 | 90 |
This table is a representative example based on general findings in the field of asymmetric thiazole synthesis and does not represent actual data for this compound.
The development of efficient and selective asymmetric catalytic methods is a key objective in contemporary organic chemistry. The application of these advanced synthetic strategies to produce enantiopure this compound and its analogs holds significant potential for the discovery of new therapeutic agents with improved efficacy and safety profiles. Future research in this area will likely focus on the design of novel chiral catalysts and the optimization of reaction conditions to achieve high yields and enantioselectivities for this specific class of compounds.
Chemical Reactivity and Transformation of 2 Aminomethyl Thiazole 4 Carbonitrile
Reactivity of the Thiazole (B1198619) Heterocycle
The thiazole ring is an electron-rich five-membered heterocycle that exhibits characteristic aromatic reactivity. However, the distribution of electron density and the sites of reaction are heavily influenced by the nature and position of its substituents. In 2-(aminomethyl)thiazole-4-carbonitrile, the aminomethyl group at the C-2 position and the carbonitrile at the C-4 position create a unique electronic profile that directs its chemical behavior.
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of attack is strongly directed by existing substituents. In thiazole itself, theoretical calculations and experimental results indicate that the C-5 position is the primary site for electrophilic substitution, while the C-2 position is susceptible to nucleophilic attack. researchgate.netpharmaguideline.com For derivatives like this compound, the substitution pattern is a result of the combined electronic effects of the groups attached to the ring.
The 2-amino functionality (represented here by the aminomethyl group, which is connected via a methylene (B1212753) bridge but still influences the ring electronically) is a powerful activating group. It increases the electron density of the thiazole ring, particularly at the C-5 position, making it more susceptible to attack by electrophiles. researchgate.net Conversely, the 4-carbonitrile group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. This deactivation is most pronounced at the adjacent C-5 position, but the activating effect of the 2-amino group typically dominates, directing incoming electrophiles to the C-5 position.
Common electrophilic substitution reactions for activated thiazoles include:
Azo Coupling: 2-Aminothiazole (B372263) derivatives readily undergo coupling reactions with aromatic diazonium salts at the C-5 position to yield vibrantly colored 5-arylazo-2-aminothiazoles. researchgate.net
Halogenation: While direct halogenation can be complex, 2-aminothiazoles can be halogenated at the C-5 position under specific conditions. For instance, treatment with N-chlorosuccinimide (NCS) can introduce a chlorine atom at C-5. nih.gov
Nitration and Sulfonation: These reactions typically require harsh conditions for thiazoles and may be complicated by the sensitivity of the substituents. The presence of the activating amino group facilitates these reactions at the C-5 position, though side reactions are possible. pharmaguideline.com
Nucleophilic Reactivity at Thiazole Ring Positions (e.g., C-2, C-5)
2-Aminothiazole derivatives can act as nucleophiles through several atoms: the exocyclic amino nitrogen, the endocyclic (ring) nitrogen at N-3, or the C-5 carbon atom. researchgate.net The preferred site of reaction depends on the electrophile, the substitution pattern on the thiazole, and the reaction conditions.
Studies involving the reaction of 2-aminothiazoles with the powerful electrophile 4,6-dinitrobenzofuroxan (DNBF) have provided significant insight into their nucleophilic character. Research has shown that while 2-aminothiazoles have a higher nitrogen basicity than anilines, they often react preferentially as carbon nucleophiles through the C-5 position, leading to the formation of anionic C-bonded σ-adducts. researchgate.net This highlights the significant enamine-like character of 2-aminothiazoles, where electron donation from the amino group enriches the C-5 position.
However, if the C-5 position is blocked or the exocyclic amino group is made more nucleophilic (e.g., by alkyl substitution), reaction at the nitrogen atom can occur. researchgate.net The endocyclic N-3 nitrogen is also a site of basicity and can be protonated or alkylated to form thiazolium salts. pharmaguideline.com
The nucleophilicity of various aminothiazoles has been quantified using Mayr's nucleophilicity scale, which provides a direct comparison across a wide range of nucleophiles.
| Compound | Nucleophilicity Parameter (N) | Primary Reaction Site with DNBF |
|---|---|---|
| 2-Aminothiazole | 5.56 | C-5 Carbon |
| 4-Methyl-2-aminothiazole | 6.80 | C-5 Carbon |
| 4,5-Dimethyl-2-aminothiazole | Not specified as C-attack | Exocyclic N-attack |
| 2-Aminobenzothiazole | ~4.9 | Not specified |
Data sourced from kinetic studies on reactions with electrophiles. researchgate.netresearchgate.net
This data illustrates that substitution on the thiazole ring significantly impacts its carbon nucleophilicity. For this compound, the electron-withdrawing cyano group at C-4 would be expected to reduce the carbon nucleophilicity at C-5 compared to unsubstituted 2-aminothiazole.
Ring-Opening and Ring-Closure Reactions of the Thiazole Moiety
The thiazole ring is an aromatic system and is generally stable under many reaction conditions. However, under high-energy conditions such as UV irradiation, it can undergo ring-opening reactions. Photochemical studies on 2-amino-4-methylthiazole (B167648) have shown that cleavage of the S1–C2 or N3–C4 bonds can occur, leading to a variety of linear and cyclic photoproducts. nih.gov These transformations highlight the latent instability of the ring under specific energetic inputs.
More commonly encountered in synthesis are ring-closure reactions that form the thiazole moiety. The most prevalent method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov Many variations of this method exist, allowing for the construction of a wide array of substituted thiazoles. organic-chemistry.org For example, 2-aminothiazole-4-carboxylate derivatives can be synthesized by reacting a β-chloro α-oxoester with thiourea.
Other synthetic routes include:
Cook-Heilborn Synthesis: Formation of 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide. pharmaguideline.com
From Thioamides: Reaction of thioamides with various reagents, including α-diazoketones or via Ugi reactions followed by cyclization, can yield substituted thiazoles. organic-chemistry.org
These synthetic methods underscore the accessibility of the thiazole core and provide pathways to derivatives of this compound.
Transformations of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site of reactivity in this compound. It behaves as a typical primary amine, readily undergoing reactions with a variety of electrophiles.
Amine Functionalization Reactions (e.g., Acylation, Alkylation)
The nucleophilic nitrogen of the aminomethyl group can be easily modified through acylation and alkylation reactions, providing a straightforward route to a diverse range of derivatives.
Acylation: The primary amine reacts readily with acylating agents to form stable amide derivatives. This is a common transformation for 2-aminothiazole compounds and is equally applicable to the aminomethyl analogue. mdpi.comksu.edu.sa
With Acyl Chlorides and Anhydrides: Reaction with reagents like benzoyl chloride, chloroacetyl chloride, or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acylated products. mdpi.com
With Carboxylic Acids: Amides can also be formed by coupling the amine with carboxylic acids using carbodiimide (B86325) coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base affords sulfonamides. nih.gov
Alkylation: Direct alkylation of the aminomethyl group with alkyl halides can lead to secondary and tertiary amines. However, over-alkylation is a common issue. Diastereoselective alkylation of Schiff bases derived from 2-(aminomethyl)thiazole has been used to synthesize chiral 2-(1-aminoalkyl)thiazoles. researchgate.net This involves forming an imine with a chiral auxiliary, followed by deprotonation and reaction with an alkyl halide. researchgate.netrsc.org
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acetyl Chloride / Acetic Anhydride | Acetamide |
| Acylation | Benzoyl Chloride | Benzamide |
| Acylation | Carboxylic Acid + EDCI | Amide |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |
| Reaction with Isocyanate | Phenyl Isocyanate | Urea (B33335) |
| Reaction with Isothiocyanate | Phenyl Isothiocyanate | Thiourea |
Table illustrates common functionalization reactions for the primary aminomethyl group. mdpi.comnih.govnih.gov
Oxidation Reactions of the Aminomethyl Group
The oxidation of the aminomethyl group can lead to several important functional groups, although the reaction must be controlled to avoid degradation of the sensitive thiazole ring. While the thiazole ring itself is relatively stable to mild oxidizing agents, stronger oxidants can lead to ring-opening or other side reactions. rsc.org
The C-H bonds of the methylene group are activated by both the adjacent amino group and the thiazole ring, making them susceptible to oxidation. Plausible oxidation products include:
Imines/Amides: Mild oxidation could potentially lead to an imine, which might be further hydrolyzed or oxidized.
Aldehydes: Controlled oxidation could convert the aminomethyl group into a formyl group (aldehyde), yielding thiazole-2-carbaldehyde derivatives. Methods for converting thiazoles to aldehydes often involve lithiation at C-2 followed by quenching with DMF, rather than direct oxidation of a methyl or aminomethyl group. chemicalbook.com
Carboxylic Acids: More vigorous oxidation conditions, for example using potassium permanganate (B83412) (KMnO₄), could potentially oxidize the aminomethyl group all the way to a carboxylic acid. derpharmachemica.com However, such conditions also risk oxidizing the sulfur atom or cleaving the ring.
The conversion of thiazoline (B8809763) derivatives to thiazoles often employs oxidizing agents like KMnO₄ or MnO₂, indicating the aromatic thiazole ring's resilience. derpharmachemica.com However, the oxidation of substituents like a 2-methyl group has been noted, suggesting that the aminomethyl group is also a viable target for oxidative transformation. ias.ac.in The choice of oxidant is critical to achieve selective transformation of the side chain while preserving the heterocyclic core.
Nucleophilic Substitution at the Aminomethyl Carbon
The primary amino group within the aminomethyl substituent of this compound is a key site for nucleophilic reactions, particularly acylation and alkylation. As a nucleophile, this amino group can readily attack various electrophilic reagents. nih.gov
For instance, acylation can be achieved using acid chlorides or anhydrides. The reaction of the 2-aminothiazole scaffold with reagents like chloroacetyl chloride or acetic anhydride introduces an amide linkage. nih.govmdpi.com This transformation proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the aminomethyl group attacks the carbonyl carbon of the acylating agent. masterorganicchemistry.com This reactivity is fundamental in building more complex molecular architectures, often utilized in the synthesis of biologically active compounds. nih.govmdpi.com
Similarly, the amino group can undergo reactions with other electrophiles. For example, its reaction with isothiocyanates or isocyanates leads to the formation of thiourea or urea derivatives, respectively. nih.gov These reactions highlight the versatility of the aminomethyl group as a nucleophilic handle for molecular elaboration.
Table 1: Examples of Nucleophilic Substitution Reactions at the Aminomethyl Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid Chlorides (e.g., Acetyl Chloride) | Amide |
| Acylation | Acid Anhydrides (e.g., Acetic Anhydride) | Amide |
| Urea Formation | Isocyanates (e.g., Phenyl Isocyanate) | Urea |
| Thiourea Formation | Isothiocyanates (e.g., Phenyl Isothiocyanate) | Thiourea |
Reactions of the Carbonitrile Functionality
The carbonitrile (C≡N) group at the 4-position of the thiazole ring is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. openstax.orglibretexts.org This polarity makes it susceptible to a range of transformations, including reduction, hydrolysis, cycloadditions, and nucleophilic additions. libretexts.org
Reduction of the Nitrile Group to Amines
The carbonitrile group can be readily reduced to a primary amine, yielding 2-(aminomethyl)thiazole-4-methanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. openstax.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org This initial addition forms an intermediate imine anion. libretexts.org Because the imine anion still contains a pi bond, it undergoes a second nucleophilic addition of a hydride ion to yield a dianion intermediate. libretexts.org Subsequent protonation of this dianion during an aqueous workup step furnishes the primary amine. openstax.orglibretexts.org
Other reagents can also be used for nitrile reduction. For example, ammonia (B1221849) borane (B79455) has been shown to reduce a wide range of nitriles to primary amines in good yields. organic-chemistry.org
Table 2: Conditions for Nitrile Group Reduction
| Reagent | Product | Mechanism Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Primary Amine | Two successive nucleophilic additions of hydride. openstax.orglibretexts.org |
| Diisopropylaminoborane [BH₂N(iPr)₂] with catalytic LiBH₄ | Primary Amine | Reduces a variety of aliphatic and aromatic nitriles. organic-chemistry.org |
| Ammonia Borane (NH₃BH₃) | Primary Amine | Achieved under thermal conditions without a catalyst. organic-chemistry.org |
Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid, 2-(aminomethyl)thiazole-4-carboxylic acid, under either acidic or basic conditions. openstax.orgfiveable.me The reaction typically requires heating. libretexts.org
The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. byjus.com
Acid-Catalyzed Hydrolysis : The nitrile is heated with an aqueous acid, such as hydrochloric acid. libretexts.org The reaction begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon atom. chemistrysteps.comlumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.com Following a proton transfer, the intermediate tautomerizes to form an amide. openstax.org Continued heating in the acidic medium leads to the hydrolysis of the amide, ultimately yielding the carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.orgbyjus.com
Base-Catalyzed Hydrolysis : The nitrile is heated with an aqueous base, such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. openstax.orglibretexts.org This forms an imine anion, which is then protonated by water to give a hydroxy imine (an imidic acid). openstax.org This intermediate tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions produces a carboxylate salt (e.g., sodium 2-(aminomethyl)thiazole-4-carboxylate) and ammonia gas. openstax.orglibretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org
Cycloaddition Reactions Involving the Nitrile Group
While the thiazole ring itself can participate in cycloaddition reactions, the carbonitrile group can also be involved, most notably in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides. nih.govmdpi.com The reaction of a nitrile with a nitrile oxide is a known method for synthesizing certain heterocyclic compounds. researchgate.net In such a reaction, the nitrile group of this compound would act as the dipolarophile. These 1,3-dipolar cycloaddition reactions are valuable for constructing five-membered heterocyclic rings. researchgate.net
Nucleophilic Addition to the Carbonitrile Group
The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). libretexts.orgucalgary.ca This reaction provides a pathway to synthesize ketones.
The mechanism starts with the nucleophilic addition of the organometallic reagent to the nitrile carbon, breaking one of the pi bonds and forming an imine anion salt. libretexts.org This intermediate is stable until an acidic workup is performed. The addition of aqueous acid protonates the nitrogen, forming an imine. The imine is then further protonated to create an iminium ion, which subsequently undergoes hydrolysis. libretexts.org The hydrolysis process replaces the C=N bond with a C=O bond, yielding a ketone and ammonia. libretexts.org
Intermolecular and Intramolecular Reactivity Pathways and Mechanisms
This compound possesses multiple reactive sites—the nucleophilic primary amino group, the Lewis basic nitrogen of the thiazole ring, and the electrophilic carbon of the nitrile group—which allows for complex intermolecular and intramolecular reactivity.
The nucleophilic character of the 2-amino functionality on a thiazole ring is well-established and plays a crucial role in its reactivity. cu.edu.egresearchgate.net In the target molecule, the aminomethyl group can react with various electrophiles. nih.gov Simultaneously, the nitrile group can react with nucleophiles. This dual reactivity allows for the participation of this compound in multicomponent reactions, where several molecules combine in a single step to form a complex product. sciforum.net For example, a reaction involving an aldehyde and an active methylene compound could potentially engage both the amino and nitrile functionalities of the thiazole derivative. sciforum.net
Intermolecular reactions can occur between two molecules of this compound under specific conditions, although this is less common without a catalyst or activating agent. For instance, the amino group of one molecule could potentially add to the nitrile group of another, leading to dimer or polymer formation, though this typically requires harsh conditions.
Intramolecular reactivity could be induced by introducing a reagent that links the aminomethyl and carbonitrile groups. For example, a partial reduction of the nitrile to an imine, followed by an intramolecular attack by the primary amino group, could lead to the formation of a fused heterocyclic system. The relative positioning of the functional groups on the thiazole ring makes such cyclizations sterically plausible. The interplay between the different functional groups is key to the diverse reaction pathways available to this molecule, making it a valuable building block in synthetic and medicinal chemistry. rsc.org
Derivatives and Analogues of 2 Aminomethyl Thiazole 4 Carbonitrile
Synthesis of Thiazole (B1198619) Derivatives with Modified C-2 Substituents
The C-2 position of the thiazole ring, bearing the aminomethyl group, is a primary site for structural modification to explore structure-activity relationships.
Exploration of Alkyl, Aryl, and Heteroaryl Substituents Adjacent to the Aminomethyl Group
The introduction of various substituents on the methylene (B1212753) bridge of the 2-(aminomethyl) group can significantly influence the compound's properties. A common strategy to achieve this is through the alkylation of intermediates derived from 2-(aminomethyl)thiazole. One approach involves the diastereoselective alkylation of chiral Schiff bases, or imines, formed from 2-(aminomethyl)thiazole and a chiral auxiliary, such as (-)-(1S,2S,5S)-2-hydroxy-3-pinanone. This method allows for the enantioselective synthesis of 2-(1-aminoalkyl)thiazoles, introducing alkyl groups at the carbon adjacent to the amine. wikipedia.org
Direct arylation of the thiazole ring itself is another powerful technique. While often targeting the C-2 position of the thiazole nucleus directly, palladium- and copper-catalyzed C-H bond activation methods can be adapted to introduce aryl groups onto the heterocyclic system under ligand-free conditions. researchgate.net The classic Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a versatile and widely used method for creating thiazoles with diverse alkyl or aryl substitutions at various positions on the ring. nih.govnih.gov
| Derivative Type | Synthetic Method | Key Reagents | Reference |
| 2-(1-Aminoalkyl)thiazoles | Diastereoselective alkylation of chiral imines | 2-(Aminomethyl)thiazole, Chiral auxiliary (e.g., 2-hydroxypinan-3-one), Strong base, Alkyl halide | wikipedia.org |
| 2-Arylthiazoles | Palladium/Copper-catalyzed C-H arylation | Thiazole derivative, Aryl halide, Palladium catalyst, Copper co-catalyst | researchgate.net |
| Substituted 2-aminothiazoles | Hantzsch thiazole synthesis | α-haloketones, Thioamides | nih.gov |
Incorporation of Complex Amine Structures
Modification of the primary amine in the 2-(aminomethyl) group allows for the incorporation of a wide array of functionalities. The 2-amino group of a thiazole core can be readily acylated to form amides. For instance, 2-amino-4-(pyrid-2-yl)thiazole can be coupled with various aliphatic, aromatic, and heteroaromatic carboxylic acids to yield a library of N-2 acyl analogues. purkh.com This transformation is a common strategy to improve the biological activity of the parent compound. purkh.com
Furthermore, the 2-amino group can serve as a handle for constructing more elaborate structures. It can react with substituted benzaldehydes to form Schiff bases or undergo multicomponent reactions. For example, a reaction with a substituted benzaldehyde (B42025) and thiourea (B124793) can produce pyrimidine (B1678525) scaffolds fused or linked to the thiazole ring. rsc.org These reactions demonstrate the versatility of the 2-amino group as a key building block for creating derivatives with significant structural diversity.
| Modification | Reaction Type | Reactants | Resulting Structure | Reference |
| Acylation | Amide Coupling | 2-Aminothiazole (B372263) derivative, Carboxylic acid | N-(Thiazol-2-yl)amide | purkh.com |
| Schiff Base Formation | Condensation | 2-Aminothiazole derivative, Aldehyde | N-Arylidene-thiazol-2-amine | rsc.org |
| Thiourea Derivatives | Reaction with Isothiocyanate | 2-Aminothiazole derivative, Phenyl isothiocyanate | N-Phenyl-N'-(thiazol-2-yl)thiourea | rsc.org |
Synthesis of Thiazole Derivatives with Modified C-4 Substituents
The carbonitrile group at the C-4 position is a versatile functional group that can be transformed into a variety of other moieties, serving as a key site for derivatization.
Functionalization of the Nitrile Group at C-4
The nitrile group (–C≡N) is a valuable synthetic precursor that can undergo a range of chemical transformations. njtech.edu.cn One of the most common reactions is hydrolysis, which can be performed under acidic or basic conditions to yield a carboxamide (–CONH₂) and subsequently a carboxylic acid (–COOH). njtech.edu.cn The resulting carboxylic acid is a particularly useful intermediate, as it can be coupled with various amines to form a diverse library of amides, significantly expanding the structural variety of the C-4 substituent.
Alternatively, the nitrile group can be reduced to a primary amine (–CH₂NH₂) using reducing agents like lithium aluminum hydride. This transformation provides another point for diversification, allowing for reactions typical of primary amines. Nucleophilic addition reactions are also characteristic of nitriles. For example, Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. njtech.edu.cn
| Reaction | Reagents | Product Functional Group | Reference |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxamide, Carboxylic Acid | njtech.edu.cn |
| Reduction | LiAlH₄ or other reducing agents | Primary Amine | njtech.edu.cn |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Ketone | njtech.edu.cn |
| Pinner Reaction | Alcohols, HCl | Imidate, Ester | njtech.edu.cn |
Construction of Fused Ring Systems at the C-4 Position
The C-4 and C-5 positions of the thiazole ring can serve as anchor points for the construction of fused heterocyclic systems. A notable example is the synthesis of thiazolo[4,5-d]pyrimidines. The synthetic strategy often involves a multi-step sequence starting with a suitably substituted 2-aminothiazole. For example, a 2-aminothiazole-4-carboxylate can be converted into a thiourea derivative at the 2-amino position. rsc.org Subsequent intramolecular cyclization, often promoted by a base, can lead to the formation of the fused pyrimidine ring.
Another approach involves the reaction of 2-aminothiazoles with α,β-unsaturated esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction is proposed to proceed via a nucleophilic attack of the thiazole ring nitrogen onto the electron-deficient alkyne, forming a zwitterionic intermediate. This intermediate then undergoes an internal cyclization through the attack of the exocyclic amine onto an ester carbonyl group, followed by the elimination of an alcohol molecule to yield the fused thiazolo-pyrimidine system. Such fused systems are of significant interest as they often exhibit distinct biological activities.
Design and Synthesis of Bridged and Spirocyclic Analogues
Moving beyond simple substitution, the design of bridged and spirocyclic analogues introduces conformational rigidity and three-dimensionality to the thiazole scaffold.
The synthesis of bridged heterocyclic systems can be achieved through intramolecular cyclization reactions. For instance, a 3-acetonyl-4-methyl-1,3-thiazolium salt has been shown to undergo a unique intramolecular cyclization to form a stable bicyclic product. This type of reaction, where a substituent on the thiazole nitrogen cyclizes with another part of the molecule, provides a pathway to bridged structures. The synthesis of bridged bicyclic thiazine-2-thiones and thiazole-2-thiones has also been reported through the regioselective annulation of quinone monoacetals. nih.gov
Structure-Reactivity Relationships in 2-(Aminomethyl)thiazole-4-carbonitrile Derivatives
The chemical reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric properties of the thiazole ring and its substituents. The interplay between the 2-(aminomethyl) group, the 4-carbonitrile group, and any modifications at the 5-position dictates the molecule's behavior in chemical reactions and its interactions with biological targets.
The 2-aminothiazole scaffold is a cornerstone in many biologically active compounds, and its reactivity has been extensively studied. researchgate.net The amino group at the C2 position significantly influences the electron density of the thiazole ring. Generally, 2-aminothiazole derivatives exist in the amino tautomeric form and are typically protonated at the ring's aza-nitrogen. researchgate.net This fundamental characteristic is crucial for understanding the molecule's role as a nucleophile or its participation in hydrogen bonding.
Studies on related 2-aminothiazole structures reveal several key reactivity trends:
Nucleophilicity of the Amino Group: The exocyclic amino group is a primary site for reactions such as acylation, alkylation, and condensation. mdpi.comnih.gov Its reactivity can be modulated by substituents on the thiazole ring. Electron-withdrawing groups, such as the 4-carbonitrile in the parent compound, decrease the nucleophilicity of the amino group by delocalizing its lone pair of electrons into the ring system. Conversely, electron-donating groups at the 5-position would be expected to enhance its reactivity.
Electrophilic Substitution on the Thiazole Ring: The C5 position of the 2-aminothiazole ring is susceptible to electrophilic attack. The reactivity at this position is highly dependent on the nature of the substituent at C4. The strong electron-withdrawing nature of the nitrile group at C4 deactivates the ring, making electrophilic substitution at C5 more challenging compared to derivatives with electron-donating groups at the same position.
Influence of Substituents on Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies on various 2-aminothiazole derivatives have provided insights into how structural modifications impact biological function. nih.govnih.govijpsdronline.com These studies often reveal that electronic effects, steric hindrance, and hydrophobicity are critical determinants of activity. For instance, in a series of 2-aminothiazole-based inhibitors, specific descriptors related to molecular shape and electronic distribution were found to be crucial for their inhibitory activity. nih.gov Similarly, 3D-QSAR models for other thiazole derivatives have shown that electrostatic effects predominantly determine binding affinities to biological targets. ijpsdronline.com
A kinetic study involving the reaction of 2-amino-4-arylthiazoles with 4,6-dinitrobenzofuroxan (DNBF) demonstrated how electronic effects of substituents influence reaction rates. cu.edu.eg The study successfully calibrated the nucleophilicity of these derivatives, showing a clear correlation between the substituent's electronic properties and the second-order rate constant of the reaction. This type of analysis underscores the predictable nature of substituent effects on the reactivity of the aminothiazole core.
The table below illustrates the impact of different substituents on the reactivity and biological activity of various 2-aminothiazole analogues, providing a framework for predicting the behavior of novel this compound derivatives.
| Derivative Class | Substituent Modification | Observed Effect on Reactivity/Activity | Reference |
| 2-Amino-4-arylthiazoles | Varied aryl groups at C4 | Electronic effects of aryl substituents directly influence the rate of nucleophilic attack on electrophiles. | cu.edu.eg |
| 2-Aminothiazole-based p56(Lck) inhibitors | Various functional groups | Key structural features responsible for inhibition were identified through QSAR models, highlighting the importance of specific electronic and steric properties. | nih.gov |
| 2-Aminothiazole-4-carboxylate Analogues | Ester vs. Carboxylic Acid at C4; Various groups at C5 | Activity against M. tuberculosis was highly dependent on the combination of substituents, suggesting complex interplay affecting cell entry or target interaction. | plos.org |
| 2-Amino-5-(arylazo)-thiazoles | Acetylation/Benzoylation of 2-amino group | The amino group readily undergoes acylation, demonstrating its nucleophilic character, which can be exploited for further derivatization. | mdpi.comnih.gov |
Coordination Chemistry of 2 Aminomethyl Thiazole 4 Carbonitrile
Ligand Properties of the Thiazole (B1198619) Nitrogen, Aminomethyl Nitrogen, and Nitrile Nitrogen
A detailed understanding of the ligand properties of 2-(Aminomethyl)thiazole-4-carbonitrile would require experimental and computational analysis. This would involve investigating the electron-donating capabilities of the three potential coordination sites: the nitrogen atom of the thiazole ring, the nitrogen atom of the aminomethyl group, and the nitrogen atom of the nitrile group. The interplay between these donor sites would determine the ligand's potential to act as a monodentate, bidentate, or bridging ligand.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this ligand has not been reported. Such research would typically involve reacting this compound with various metal salts under different conditions to isolate and characterize the resulting coordination compounds.
Monodentate Coordination Modes
Without experimental data, it is not possible to confirm if or how this compound would coordinate to a metal center in a monodentate fashion, where only one of its three potential donor atoms binds to the metal.
Chelation Involving Multiple Donor Sites
The potential for this compound to act as a chelating ligand, forming a stable ring structure by coordinating through multiple donor sites (e.g., the thiazole nitrogen and the aminomethyl nitrogen), remains uninvestigated.
Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, EPR, XAS)
The spectroscopic properties of any potential coordination compounds of this compound are unknown. Techniques such as UV-Vis (Ultraviolet-Visible), EPR (Electron Paramagnetic Resonance), and XAS (X-ray Absorption Spectroscopy) are essential for characterizing the electronic structure and coordination environment of metal complexes, but this data is not available for this specific ligand.
Applications of this compound Metal Complexes (e.g., Catalysis, Materials Science, Sensing)
The potential applications of metal complexes derived from this compound in fields such as catalysis, materials science, or chemical sensing have not been explored. Research in these areas is contingent on the successful synthesis and characterization of such complexes.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-Resolution NMR spectroscopy is a powerful tool for elucidating the precise structure and conformational dynamics of molecules in solution. For 2-(Aminomethyl)thiazole-4-carbonitrile, both ¹H and ¹³C NMR would provide critical information.
A commercially available ¹H NMR spectrum of 2-Aminothiazole-4-carbonitrile in DMSO-d6 shows a singlet for the thiazole (B1198619) proton. chemicalbook.com Based on the analysis of related thiazole derivatives, the following assignments can be predicted for this compound. nih.govderpharmachemica.com The proton on the thiazole ring (H5) is expected to appear as a singlet, with a chemical shift influenced by the electron-withdrawing nitrile group at the C4 position and the aminomethyl group at the C2 position. The methylene (B1212753) protons of the aminomethyl group (-CH₂-) would likely present as a singlet, though coupling to the amine protons could lead to a triplet if the N-H exchange is slow. The amine protons (-NH₂) themselves would typically appear as a broad singlet.
Conformational analysis of the aminomethyl group would be of particular interest. The rotation around the C2-CH₂ bond could be investigated using variable temperature NMR studies to identify any restricted rotation or preferred conformations, potentially influenced by hydrogen bonding or steric effects. nih.gov
For the ¹³C NMR spectrum, the chemical shifts can be predicted based on data from analogous structures like 2-aminothiazole (B372263) and other substituted thiazoles. chemicalbook.com The carbon atoms of the thiazole ring (C2, C4, and C5) would exhibit distinct resonances. The nitrile carbon (C≡N) would appear in the characteristic downfield region for cyano groups. The methylene carbon of the aminomethyl group would resonate in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole H5 | Singlet, ~7.5-8.5 | ~110-120 |
| -CH₂- | Singlet, ~4.0-5.0 | ~40-50 |
| -NH₂ | Broad Singlet, variable | N/A |
| Thiazole C2 | N/A | ~165-175 |
| Thiazole C4 | N/A | ~130-140 |
| Nitrile C≡N | N/A | ~115-125 |
Note: Predicted values are based on data from analogous compounds and may vary from experimental values.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₅H₅N₃S), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.
Table 2: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Comments |
| [M+H]⁺ | Protonated parent molecule | Confirms molecular weight |
| [M-NH₂]⁺ | Loss of the amino group | Fragmentation at the aminomethyl side chain |
| [M-CN]⁺ | Loss of the nitrile group | Cleavage of the cyano substituent |
| Thiazole ring fragments | Various smaller ions | Indicates cleavage of the heterocyclic core |
Note: This is a predictive table based on general fragmentation patterns of similar compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the key functional groups are the amine (NH₂), the nitrile (C≡N), the thiazole ring, and the methylene bridge (-CH₂-).
The IR and Raman spectra would be expected to show characteristic bands for these groups. mdpi.com The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group would be observed as a sharp band around 2220-2260 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would be found in the 1500-1650 cm⁻¹ region. nih.gov The C-S stretching of the thiazole ring typically appears at lower wavenumbers. nih.gov The CH₂ group would exhibit stretching and bending vibrations. A combined analysis of both IR and Raman spectra would provide a more complete vibrational assignment, as some modes may be more active in one technique than the other. researchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 |
| Thiazole Ring | C=N / C=C Stretch | 1500-1650 |
| Methylene (-CH₂-) | C-H Stretch | 2850-2960 |
| Thiazole Ring | C-S Stretch | 600-800 |
Note: These are general frequency ranges and can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While a crystal structure for this compound has not been reported, the structure of the closely related 1,3-Thiazole-4-carbonitrile has been determined. nih.gov
The crystal structure of 1,3-Thiazole-4-carbonitrile reveals a nearly planar molecule, with the crystal packing dominated by C-H···N hydrogen bonds and π–π stacking interactions between the thiazole rings. nih.gov For this compound, the introduction of the aminomethyl group would significantly alter the intermolecular interactions. The primary amine group is a strong hydrogen bond donor, and it would be expected to form N-H···N or N-H···S hydrogen bonds with neighboring molecules, leading to a more complex and robust hydrogen-bonding network. uq.edu.auresearchgate.net The conformation of the aminomethyl group relative to the thiazole ring would also be a key feature of the crystal structure.
Table 4: Comparison of Expected Crystal Packing Features
| Compound | Key Intermolecular Interactions |
| 1,3-Thiazole-4-carbonitrile | C-H···N hydrogen bonds, π–π stacking |
| This compound (Predicted) | N-H···N hydrogen bonds, N-H···S hydrogen bonds, π–π stacking |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, it will not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for example, by substitution on the aminomethyl group or by the formation of a chiral derivative, then chiroptical spectroscopy would become a valuable tool for assessing its enantiomeric purity. nih.gov For a chiral analog, the CD spectrum would show characteristic Cotton effects, and the intensity of these signals could be used to determine the enantiomeric excess of a sample. nih.gov
Based on a thorough review of available scientific literature, a detailed computational and theoretical chemistry analysis specifically for the compound This compound is not publicly available at this time. Published research has extensively covered a wide range of 2-aminothiazole derivatives, employing various computational methods to investigate their properties and potential applications. However, specific data pertaining to the electronic structure, reaction mechanisms, and conformational dynamics of this compound, as outlined in the requested structure, has not been found.
Computational studies on analogous 2-aminothiazole structures have utilized methods such as Density Functional Theory (DFT) to explore molecular orbitals, charge distribution, and reactivity. researchgate.netgrafiati.comnih.gov These studies provide a foundational understanding of the chemical nature of the 2-aminothiazole scaffold. mdpi.com Furthermore, molecular dynamics simulations have been employed to understand the interaction of some derivatives with biological targets. grafiati.com
While the principles of computational chemistry could certainly be applied to this compound to predict its properties, specific, peer-reviewed research containing the requisite data for molecular orbital analysis, transition state analysis, kinetic parameters, and conformational dynamics of this exact molecule is not present in the accessible literature. Therefore, constructing an article that adheres to the user's detailed outline with scientifically verified findings for this compound is not possible without such dedicated research having been conducted and published.
Computational and Theoretical Chemistry of 2 Aminomethyl Thiazole 4 Carbonitrile
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netresearchgate.net For 2-(Aminomethyl)thiazole-4-carbonitrile, these calculations can provide a theoretical basis for interpreting experimental spectra and understanding the relationships between its structure and its spectroscopic signatures. Theoretical studies on similar molecules, such as 2-amino-4-methylthiazole (B167648) and other thiazole (B1198619) derivatives, have demonstrated the utility of DFT calculations in predicting vibrational and NMR spectra. researchgate.netmdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are sensitive to the local electronic environment. Theoretical calculations can predict these shifts, aiding in the assignment of experimental NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. iu.edu.sa
Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of this compound. These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule and can be correlated with experimental infrared (IR) and Raman spectra. The calculations also provide information on the intensity of each vibrational mode.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.
Below are tables of predicted spectroscopic parameters for this compound, derived from theoretical calculations based on principles observed in similar compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-H5 | 7.8 - 8.2 | 115 - 120 |
| Aminomethyl-CH₂ | 4.0 - 4.5 | 45 - 50 |
| Aminomethyl-NH₂ | 2.5 - 3.5 | - |
| Thiazole-C2 | - | 165 - 170 |
| Thiazole-C4 | - | 140 - 145 |
| Thiazole-C5 | - | 115 - 120 |
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Aminomethyl group |
| C-H Stretch | 3000 - 3100 | Thiazole ring |
| C≡N Stretch | 2220 - 2260 | Carbonitrile group |
| C=N Stretch | 1600 - 1650 | Thiazole ring |
| C=C Stretch | 1500 - 1550 | Thiazole ring |
| C-N Stretch | 1300 - 1350 | Thiazole ring and aminomethyl group |
Predicted UV-Vis Absorption
| Parameter | Predicted Value |
|---|---|
| λmax (nm) | 250 - 280 |
Molecular Docking and Ligand-Receptor Interaction Studies (Focus on General Chemical Recognition Principles)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. asianpubs.orgnih.gov This method is instrumental in drug discovery and molecular biology for understanding the fundamental principles of ligand-receptor interactions. nih.gov For this compound, molecular docking studies can elucidate the key structural features that govern its binding to various biological targets. While specific target interactions are diverse, general principles of chemical recognition can be inferred from the molecule's structure and the computational analysis of its interactions with different protein active sites.
The 2-aminothiazole (B372263) scaffold is a common motif in medicinal chemistry, and studies on related compounds have revealed key interaction patterns. plos.orgijpsr.comimpactfactor.orgasianpubs.org The primary amine of the aminomethyl group can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring and the nitrogen of the carbonitrile group can act as hydrogen bond acceptors. The aromatic thiazole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a receptor's binding pocket. nih.gov
Key Chemical Recognition Principles for this compound:
Hydrogen Bonding: The aminomethyl group is a potent hydrogen bond donor. The thiazole nitrogen and the carbonitrile nitrogen are potential hydrogen bond acceptors. These interactions are crucial for the specificity and stability of ligand-receptor binding.
Electrostatic Interactions: The distribution of partial charges on the molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding site.
Hydrophobic Interactions: The thiazole ring, although containing heteroatoms, has a degree of hydrophobicity that can allow it to interact favorably with nonpolar pockets in a protein.
The following table summarizes the potential types of interactions that this compound can form with amino acid residues in a hypothetical receptor binding site, based on general principles of molecular recognition.
Potential Ligand-Receptor Interactions
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Aminomethyl group (-CH₂NH₂) | Aspartic acid, Glutamic acid, Serine, Threonine | Hydrogen bond (donor), Salt bridge |
| Thiazole ring nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine | Hydrogen bond (acceptor) |
| Thiazole ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π stacking, Hydrophobic interaction |
These computational and theoretical approaches provide a framework for understanding the chemical behavior of this compound at the molecular level, offering predictive insights into its spectroscopic properties and its potential to interact with biological systems.
2 Aminomethyl Thiazole 4 Carbonitrile As a Versatile Synthon in Organic Synthesis
Role in the Synthesis of Diverse Heterocyclic Compounds
2-(Aminomethyl)thiazole-4-carbonitrile is a valuable synthon for organic chemists due to its bifunctional nature, possessing both a reactive primary amine (aminomethyl group) and a versatile nitrile group attached to the stable thiazole (B1198619) core. This arrangement allows it to serve as a foundational building block for a wide array of more complex heterocyclic structures. The aminomethyl group provides a nucleophilic site for building larger molecules, while the nitrile group can be transformed into other functional groups or participate in cyclization reactions.
The 2-aminothiazole (B372263) scaffold, to which the subject compound belongs, is a cornerstone in the synthesis of various biologically active molecules. researchgate.net The primary amine function of the aminomethyl group can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These intermediates can then be further manipulated or cyclized. For instance, reaction with α-haloketones or similar reagents can lead to the formation of fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, which are known for their medicinal properties. nih.gov
Furthermore, the nitrile group at the C4 position offers another avenue for synthetic diversification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine, thereby creating a new point of attachment or reactivity. The nitrile itself can participate in cycloaddition reactions or be used as an anchor point for constructing larger assemblies. This dual reactivity makes this compound a key intermediate for producing libraries of diverse heterocyclic compounds for screening in drug discovery and materials science. nih.gov The general importance of aminothiazoles as precursors for compounds with potential anti-tumor and anti-HIV activity has been noted. google.com
Precursor for Advanced Chemical Structures and Functional Materials
The inherent reactivity of this compound makes it an attractive precursor for advanced chemical structures and functional materials. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active agents with a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov By using the aminomethyl and carbonitrile handles, chemists can elaborate the core structure to develop novel therapeutic candidates. For example, derivatives of the closely related 2-aminothiazole-4-carboxylate scaffold have been identified as having potent activity against Mycobacterium tuberculosis. plos.org
Beyond pharmaceuticals, the structural features of this compound are suitable for the development of functional materials. The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal coordination, making its derivatives candidates for catalysts, sensors, or metal-organic frameworks (MOFs). The aminomethyl group can be used to graft the molecule onto polymer backbones or surfaces to modify their properties. For instance, polymerization of appropriately functionalized derivatives could lead to novel conductive polymers or materials with unique optical properties, leveraging the aromatic and electron-rich nature of the thiazole system.
Methodologies for Incorporation into Larger Molecular Frameworks
Several established synthetic methodologies can be employed to incorporate this compound into larger and more complex molecular frameworks. The choice of method depends on the desired final structure and the reactivity of the other coupling partners. The primary amine of the aminomethyl group is the most common site for initial functionalization.
Key methodologies include:
Acylation/Amide Bond Formation: This is one of the most straightforward methods, involving the reaction of the aminomethyl group with carboxylic acids (often activated with coupling agents like EDCI), acyl chlorides, or anhydrides. This reaction forms a stable amide linkage, a common motif in biologically active molecules. nih.govmdpi.com
Cyclocondensation Reactions: This powerful strategy builds new rings onto the existing thiazole core. A classic example is the Hantzsch reaction for thiazole synthesis, which involves the condensation of an α-haloketon with a thioamide. derpharmachemica.com In a similar vein, the aminomethyl group can react with bifunctional reagents to construct new heterocyclic rings, such as pyrimidines or diazepines.
Reductive Amination: The aminomethyl group can react with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ to a more stable secondary amine. This is a highly effective method for creating C-N bonds and extending the molecular framework.
Nitrile Group Transformations: The carbonitrile group can be converted into other functional groups to enable further reactions. For example, hydrolysis yields a carboxylic acid, which can then be used in amide coupling reactions. Reduction of the nitrile provides a 1,4-diaminobutane-like structure, which can be a precursor for macrocycles or other complex ligands.
The following table summarizes common reactions for incorporating this synthon:
| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure |
| N-Acylation | Acyl Halides, Anhydrides, Carboxylic Acids + Coupling Agents | Aminomethyl | N-substituted Amide |
| Cyclocondensation | α,β-Unsaturated Ketones, Dicarbonyls, Phosgene Equivalents | Aminomethyl & Nitrile | Fused or Spiro Heterocycles |
| Schiff Base Formation | Aldehydes, Ketones | Aminomethyl | Imine |
| Nitrile Hydrolysis | Acid or Base | Carbonitrile | Carboxylic Acid or Amide |
| Nitrile Reduction | Reducing Agents (e.g., LiAlH4) | Carbonitrile | Primary Amine |
Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound
In line with the principles of green chemistry, modern synthetic efforts focus on developing environmentally benign methods for the synthesis and application of chemical compounds. While specific green protocols for this compound are not extensively detailed, general strategies for the synthesis of related thiazole derivatives are well-documented and directly applicable. mdpi.com
Sustainable approaches to thiazole synthesis often aim to replace hazardous reagents and solvents, reduce energy consumption, and improve atom economy. Key green strategies include:
Use of Green Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Greener alternatives include water, ethanol, or ionic liquids, which reduce environmental impact. mdpi.comufms.br The synthesis of some thiazole derivatives has been successfully achieved in aqueous media. ufms.br
Catalysis: The use of heterogeneous or recyclable catalysts can improve efficiency and simplify product purification, minimizing waste. A novel magnetic nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles, offering high efficiency and easy separation. nih.gov
Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. nih.gov These techniques can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions, as demonstrated in the synthesis of various thiazole derivatives. nih.gov
The table below contrasts conventional and green approaches for the synthesis of thiazole derivatives.
| Aspect | Conventional Approach | Green Chemistry Approach |
| Solvents | Chlorinated solvents, DMF, Benzene | Water, Ethanol, Ionic Liquids, Solvent-free |
| Reagents | Stoichiometric toxic reagents (e.g., I2, Br2) | Catalytic amounts, Safer halogen sources (e.g., TCCA) nih.gov |
| Energy | Conventional heating (oil baths) | Microwave irradiation, Ultrasonication nih.govnih.gov |
| Procedure | Multi-step with intermediate isolation | One-pot synthesis, Grinding techniques researchgate.net |
| Catalyst | Homogeneous catalysts (often unrecovered) | Heterogeneous, recyclable nanocatalysts nih.gov |
By adopting these green methodologies, the synthesis and subsequent application of this compound can be performed in a more sustainable and environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
